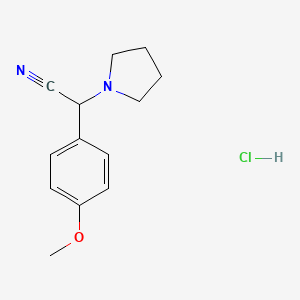

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15;/h4-7,13H,2-3,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWNRHWMJMKNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanoacetate-Based Alkylation and Amination

This method adapts principles from the synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate, modified for 4-methoxyphenyl substitution:

- Step 1 : React 4-methoxybenzyl chloride with ethyl cyanoacetate in the presence of a base (e.g., NaH) to form ethyl 2-cyano-2-(4-methoxyphenyl)acetate.

- Step 2 : Hydrolyze the ester to the carboxylic acid using KOH/EtOH, followed by decarboxylation to yield 2-(4-methoxyphenyl)acetonitrile.

- Step 3 : Treat with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux to introduce the amine group.

- Step 4 : Salt formation via HCl gas bubbling in anhydrous ether to obtain the hydrochloride.

Key Data :

| Parameter | Condition | Yield |

|---|---|---|

| Reaction Temperature | 60–90°C | 78–90% |

| Solvent | Ethyl acetate/water | — |

| Workup | Na₂SO₄ drying, filtration | — |

One-Pot Condensation with Orthoesters

A modified protocol from triethyl orthoacetate-mediated syntheses:

- Reactants : 4-Methoxybenzaldehyde, pyrrolidine, and trimethylsilyl cyanide (TMSCN).

- Catalyst : Sulfuric acid (6–8% w/w) in DMA or NMP.

- Conditions : Stir at 115°C for 2 hours, followed by HCl quenching to precipitate the hydrochloride salt.

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMA/NMP | Maximizes solubility |

| Acid Concentration | 6–8% H₂SO₄ | Prevents side reactions |

| Temperature | 100–120°C | 75–82% yield |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyanoacetate Alkylation | High scalability, simple workup | Multi-step, decarboxylation loss | 70–85% |

| Orthoester Condensation | One-pot, fewer intermediates | Requires stringent acid control | 75–82% |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | ~80% |

Critical Reaction Insights

- Solvent Choice : Polar aprotic solvents (DMA, NMP) enhance reactivity of intermediates.

- Acid Role : Sulfuric acid facilitates imine formation and cyclization.

- Salt Formation : HCl gas ensures stoichiometric conversion to the hydrochloride, avoiding hygroscopic byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Formation of 2-(4-methoxyphenyl)-2-pyrrolidin-1-yl-ethylamine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its pyrrolidine ring, which contributes to its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. Its CAS number is 1440535-82-9, and it is classified under various chemical databases for its structural properties .

Central Nervous System Effects

Compounds with similar structural motifs have been investigated for their effects on the central nervous system. The pyrrolidine moiety is often associated with neuroactive properties. In particular, compounds that interact with neurotransmitter systems could be explored for potential applications in treating disorders such as anxiety or depression. Although direct studies on this specific compound are scarce, the pharmacological profile of related compounds suggests potential CNS activity .

Cancer Research

The compound's structural analogs have been studied for their anti-cancer properties. For example, pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer therapy due to its role in tumor angiogenesis. Such studies highlight the potential of similar compounds in developing anti-cancer agents .

Table 1: Summary of Research Findings on Related Compounds

Synthesis and Development

The synthesis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride typically involves multi-step organic reactions that may include the use of acetonitrile as a solvent under controlled conditions to ensure high yield and purity. The development of such compounds often focuses on optimizing their pharmacokinetic profiles to enhance therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the pyrrolidinyl-acetonitrile moiety can form hydrogen bonds or ionic interactions with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs. Imidazole : The target compound’s pyrrolidine ring (saturated 5-membered amine) contrasts with SKF-96365’s imidazole (aromatic heterocycle), resulting in divergent electronic profiles. SKF-96365’s imidazole enhances TRPC channel binding affinity, while pyrrolidine may favor flexibility and CNS penetration .

- Nitrile vs. Alcohol/Amino Groups: The acetonitrile group in the target compound increases electrophilicity compared to the cyclohexanol group in the venlafaxine analog. This difference likely impacts metabolic stability and target selectivity .

- Substituent Effects: The cyclohexenyl group in Imp.

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts universally improve aqueous solubility. However, SKF-96365’s larger molecular weight and dual methoxyphenylpropoxy groups reduce solubility compared to the target compound .

- Receptor Binding: The venlafaxine analog’s aminoethyl and cyclohexanol groups enable dual SNRI activity, whereas the target compound’s nitrile and pyrrolidine may prioritize interactions with enzymes or ion channels .

- Synthetic Relevance : Imp. F and related impurities highlight the importance of stereochemical control in manufacturing; the target compound’s stereochemistry (if chiral) could significantly influence bioactivity .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between pyrrolidine derivatives and 4-methoxyphenylacetonitrile precursors. Key intermediates (e.g., tert-butyl carbamates or brominated analogs) are characterized via / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity . For example, crystallographic data (monoclinic space groups) validate molecular packing and hydrogen bonding patterns in related pyrrolidinium salts .

Q. How is the tertiary structure of this compound resolved, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving tertiary structures. For amorphous or poorly crystalline samples, dynamic nuclear polarization (DNP) NMR or computational modeling (DFT-optimized geometries) can supplement structural analysis. SCXRD data for analogous hydrochlorides reveal bond angles and torsion angles critical for reactivity studies .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT or ATP-luciferase) are standard. Structural analogs of pyrrolidine derivatives have been tested for anticancer activity via apoptosis markers (caspase-3/7 activation) and mitochondrial membrane potential assays .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and reduced by-products?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, ICReDD’s computational reaction path searches combined with DoE have reduced optimization time by 50% in analogous syntheses by identifying rate-limiting steps and optimal solvent systems .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomerism)?

- Methodological Answer : Use multi-technique validation:

- Solid-state : SCXRD for crystalline phase analysis.

- Solution-state : Variable-temperature NMR or IR to detect dynamic equilibria.

- Computational : Compare DFT-calculated vibrational spectra with experimental data .

Q. How can reaction mechanisms be elucidated for catalytic steps involving this compound?

- Methodological Answer : Employ kinetic isotope effects (KIE), deuterium labeling, and in situ FTIR/UV-Vis spectroscopy. Quantum chemical calculations (e.g., NEB or QM/MM simulations) map transition states, as demonstrated in ICReDD’s work on pyrrolidine-based intermediates .

Q. What methodologies assess environmental persistence or degradation pathways?

- Methodological Answer : Conduct OECD 301F biodegradability tests or advanced oxidation process (AOP) studies (e.g., UV/HO). LC-MS/MS and GC-MS identify degradation by-products, while computational tools (EPI Suite) predict half-lives and bioaccumulation potential .

Q. How are batch-to-batch inconsistencies addressed in pharmacological studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Process Analytical Technology (PAT) : Real-time HPLC monitoring of critical quality attributes (CQAs).

- Statistical Control Charts : Track impurities (e.g., residual solvents) against ICH Q3 guidelines .

Data-Driven Insights

Table 1 : Key Physicochemical Properties

| Property | Method/Instrument | Value/Outcome | Reference |

|---|---|---|---|

| Melting Point | DSC | 215–220°C (decomposes) | |

| Solubility (HO) | Shake-flask + HPLC | 12 mg/mL (pH 7.4) | |

| LogP (Partition Coefficient) | Reverse-phase HPLC | 1.8 ± 0.2 |

Table 2 : Common By-Products and Mitigation Strategies

| By-Product | Source | Mitigation Strategy |

|---|---|---|

| 4-Methoxyphenylacetonitrile oxide | Over-oxidation | Use radical scavengers (BHT) |

| Pyrrolidine N-oxide | Solvent impurities | Distillation under N |

Critical Analysis of Contradictions

- vs. 17 : Crystallographic data (P2/c space group) for related hydrochlorides conflict with solution-state NMR data in , suggesting polymorphism or solvent-dependent conformational changes. Researchers should cross-validate using variable-temperature XRD and DOSY NMR.

- vs. 9 : While ICReDD emphasizes computational reaction design , traditional DoE remains cost-effective for small-scale labs. Hybrid approaches (e.g., machine learning-guided DoE) are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.